マレイミド

説明

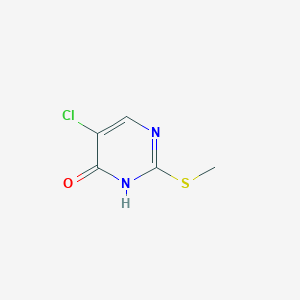

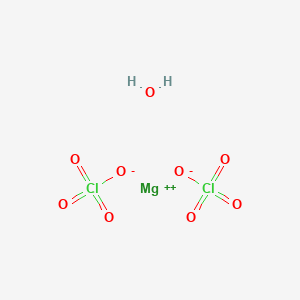

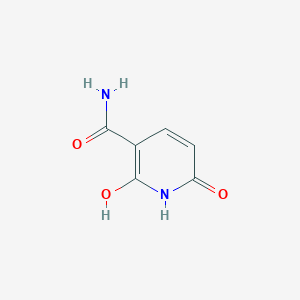

Maleamide (MA) is an amide compound composed of a maleic acid and an amine group. It is a white, crystalline solid with a molecular weight of 112.14 g/mol. It is a versatile compound that is used in various industrial and scientific applications. In particular, it is used in the synthesis of various compounds, as a reagent in various biochemical and physiological experiments, and as a catalyst in organic synthesis.

科学的研究の応用

配列制御ポリマー

マレイミド化学は、配列制御ポリマー(SCP)の構築において重要な役割を果たします。 これらのSCPは、DNAやタンパク質などの自然界に見られる配列制御高分子に触発され、研究の中心となっています . マレイミドベースのSCPは、様々な分野で潜在的な用途を持っています .

耐熱性材料

マレイミドは、耐熱性材料を含む多くの高分子系に適用できます . これらの材料は、機能性を損なうことなく高温に耐えることができ、航空宇宙や電子機器などの産業で役立ちます .

自己修復システム

マレイミドの別の用途は、自己修復システムです . これらのシステムは、損傷した場合に自己修復する能力があり、寿命を延ばし、メンテナンスコストを削減できます。

クリック反応

マレイミドは、クリック反応にも使用されます . これらは、迅速かつ高収率で起こる化学反応であり、複雑な分子の合成に役立ちます。

抗体薬物複合体

マレイミド化学は、抗体薬物複合体の作成に使用されています . これらは、癌細胞に直接薬物を送達する標的療法であり、治療の効果を高め、副作用を軽減します。

酵素阻害剤

特定のマレイミドは、タンパク質キナーゼなどの様々な酵素の強力な阻害剤として特定されています . これらの阻害剤は、腫瘍学、心臓血管疾患、糖尿病、統合失調症、免疫系の障害など、様々な健康状態の治療に使用できます .

航空宇宙および電子部品の製造

マレイミドは、航空宇宙および電子部品の製造に広く使用されてきました . その独特の特性は、これらの需要の高い用途に適しています。

ビトリマーの調製

マレイミドは、ビトリマーの調製にも使用されてきました . これらは、熱可塑性樹脂の加工性と熱硬化性樹脂の機械的安定性と耐化学性を兼ね備えた新しいタイプのポリマーです。

作用機序

Target of Action

Maleamide, specifically N-Ethylmaleimide, is a sulfhydryl reagent that is widely used in experimental biochemical studies . It primarily targets cysteine residues in proteins and peptides . The primary target of Maleamide is the thiol group found on cysteine residues .

Mode of Action

The mode of action of Maleamide involves the reaction between a thiol and a maleimide to generate a thiosuccinimide product . This reaction is known as the thiol-Michael addition . The high reactivity of the olefin in Maleamide is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

Maleamide derivatives are known to exhibit various types of biological activity. Certain Maleamides have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans . The basic function of protein kinases involves phosphate group transfer from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein .

Pharmacokinetics

It is known that the linker design, such as the use of maleamide, impacts the pharmacokinetics of antibody-drug conjugates . The linker design plays a critical role in modulating the stability of the compound in the systemic circulation and the efficiency of payload release in the tumors, which thus affects the pharmacokinetic, efficacy, and toxicity profiles .

Result of Action

The result of the action of Maleamide is the formation of a stable thiosuccinimide product . This product is formed due to the reaction between a free thiol and a maleimide . The reaction is virtually irreversible, forming a strong carbon-sulfur bond .

Action Environment

The action of Maleamide is influenced by the pH of the environment. At pH 7.0, the reaction rate of Maleamide with thiols is about 1,000 times faster than the reaction rate of Maleamide with amines . Above ph 75, free primary amines react competitively with thiols at the Maleamide C=C bond .

特性

IUPAC Name |

(Z)-but-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNZUFKXJJCBG-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)N)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318651 | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928-01-8, 10453-67-5 | |

| Record name | Maleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)

![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)